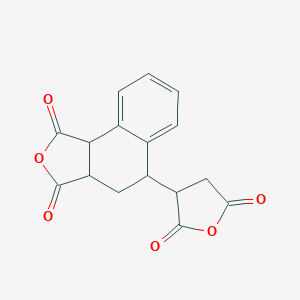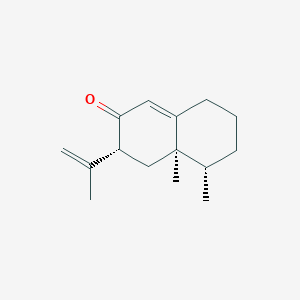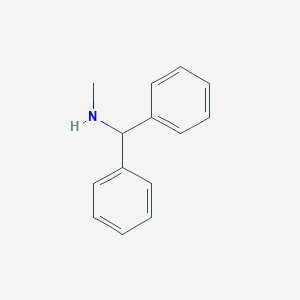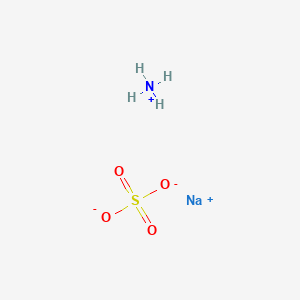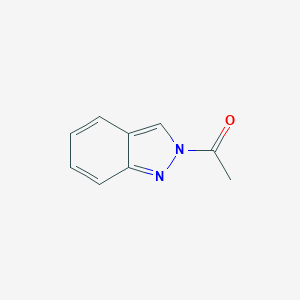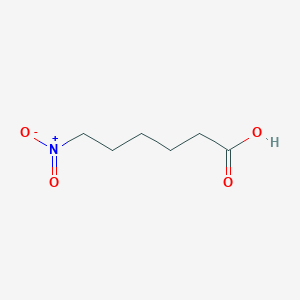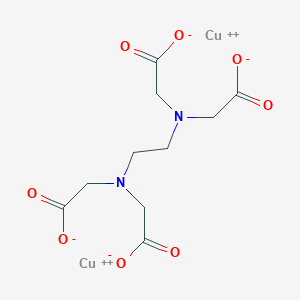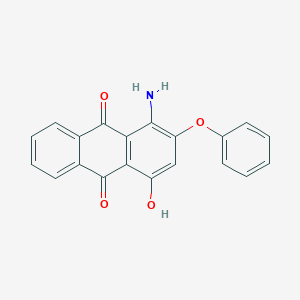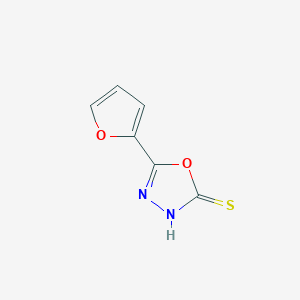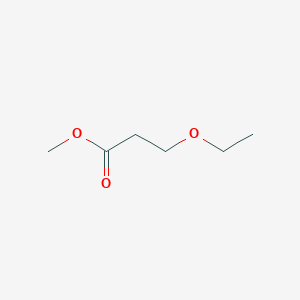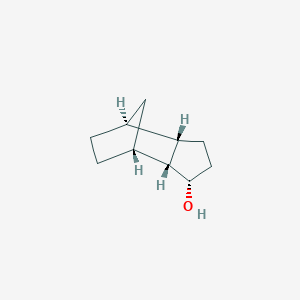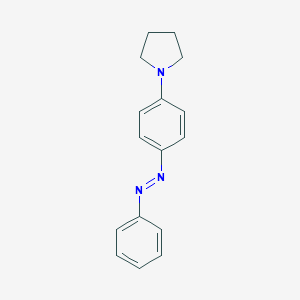
1-(4-(Phenylazo)phenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Phenylazo)phenyl)pyrrolidine, also known as PAPP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a yellowish-orange powder that is soluble in organic solvents and has a molecular weight of 287.39 g/mol. PAPP has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of 1-(4-(Phenylazo)phenyl)pyrrolidine is not fully understood. However, it is believed to act as a photoswitchable molecule, which can switch between two isomeric forms upon exposure to light. This property has been exploited in various applications, such as the design of light-responsive materials and the study of protein-ligand interactions.
Efectos Bioquímicos Y Fisiológicos
1-(4-(Phenylazo)phenyl)pyrrolidine has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects. However, it has been shown to interact with certain proteins and nucleic acids, which can lead to changes in their conformation and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-(Phenylazo)phenyl)pyrrolidine in lab experiments is its photoswitchable property, which allows for precise control over the experimental conditions. Additionally, 1-(4-(Phenylazo)phenyl)pyrrolidine is relatively easy to synthesize and purify, making it an attractive option for researchers. However, one limitation of using 1-(4-(Phenylazo)phenyl)pyrrolidine is that its synthesis can be time-consuming and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of 1-(4-(Phenylazo)phenyl)pyrrolidine. One potential application is the development of light-responsive materials for use in drug delivery and tissue engineering. Additionally, 1-(4-(Phenylazo)phenyl)pyrrolidine can be used as a tool for the study of protein-ligand interactions and the design of novel protein-based therapies. Finally, the synthesis and characterization of new azobenzene-based compounds, including 1-(4-(Phenylazo)phenyl)pyrrolidine, will continue to be an active area of research in the field of materials science.
Métodos De Síntesis
The synthesis of 1-(4-(Phenylazo)phenyl)pyrrolidine involves the reaction of 4-phenylazoaniline with pyrrolidine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(4-(Phenylazo)phenyl)pyrrolidine. The purity and yield of 1-(4-(Phenylazo)phenyl)pyrrolidine can be improved through further purification steps, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-(4-(Phenylazo)phenyl)pyrrolidine has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe to study the binding of proteins and nucleic acids. 1-(4-(Phenylazo)phenyl)pyrrolidine can also be used as a model compound for the study of azobenzene-based materials, which have applications in optical storage devices and molecular machines.
Propiedades
Número CAS |
10282-34-5 |
|---|---|
Nombre del producto |
1-(4-(Phenylazo)phenyl)pyrrolidine |
Fórmula molecular |
C16H17N3 |
Peso molecular |
251.33 g/mol |
Nombre IUPAC |
phenyl-(4-pyrrolidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C16H17N3/c1-2-6-14(7-3-1)17-18-15-8-10-16(11-9-15)19-12-4-5-13-19/h1-3,6-11H,4-5,12-13H2 |
Clave InChI |
BFIIGQJDJWMBPV-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Sinónimos |
4-N-pyrrolidinylazobenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



